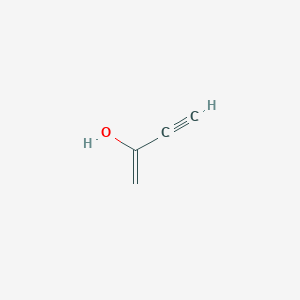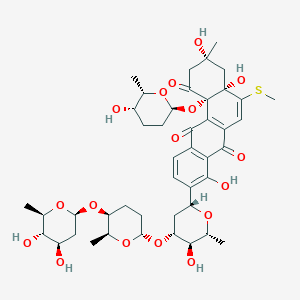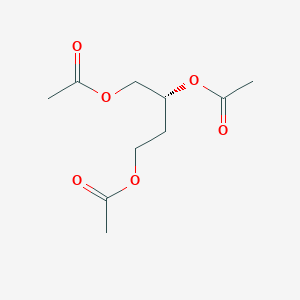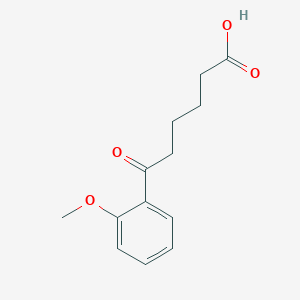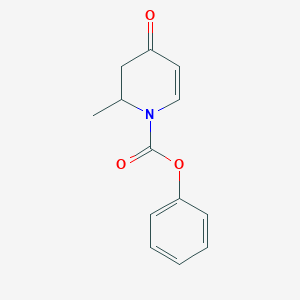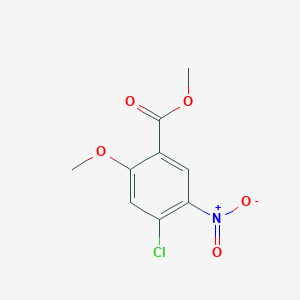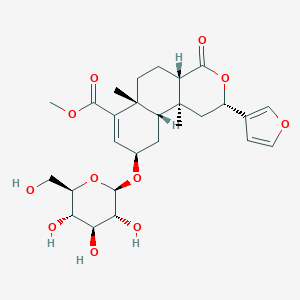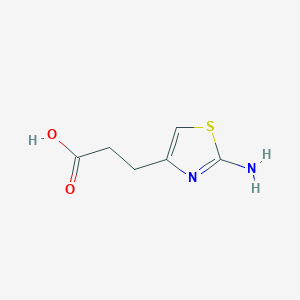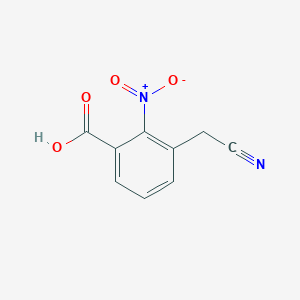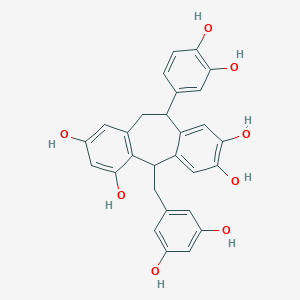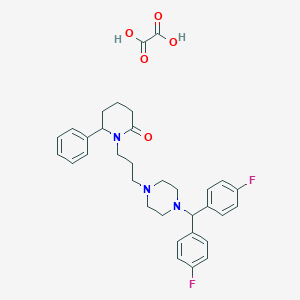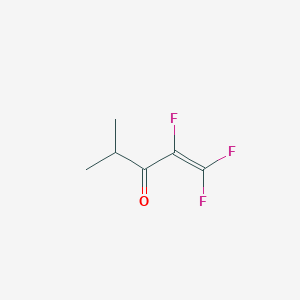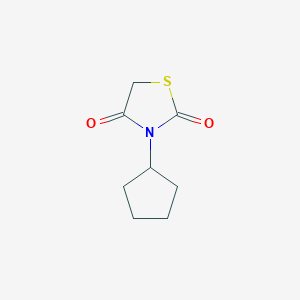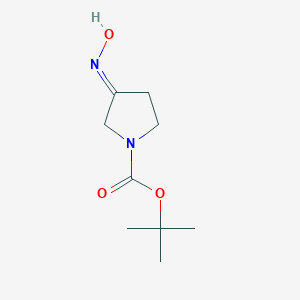
tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate
概要
説明
Synthesis Analysis
Synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. Coupling with aromatic aldehydes affords Schiff base compounds, characterized by FTIR, 1H, and 13C NMR spectroscopic methods. This synthesis process highlights the intricate steps and conditions necessary for crafting such complex molecules (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
The molecular and crystal structure of synthesized compounds is determined using X-ray crystallographic analysis. For instance, the structure of (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is characterized, revealing intramolecular hydrogen bonds that stabilize the molecular structure (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
Various chemical reactions are employed in the synthesis and modification of related pyrrolidine derivatives. For instance, continuous flow synthesis utilizes HBr generated as a byproduct to hydrolyze t-butyl esters in situ, showcasing the innovative approaches in the formation of pyrrolidine-3-carboxylic acids (Herath & Cosford, 2010).
科学的研究の応用
Enantioselective Synthesis
- The compound has been used in the enantioselective synthesis of chiral pyrrolidines, a class of organic compounds with significant biological activity. For example, an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was demonstrated, showing its utility in creating chiral compounds (Chung et al., 2005).
Structural Analysis and Synthesis
- The molecular structure of similar tert-butyl-substituted pyrrolidines has been extensively studied. These studies often focus on the crystal structure, confirming various configurations and conformations, which is crucial in understanding the compound's reactivity and potential applications (Weber et al., 1995).
Application in Medicinal Chemistry
- Variants of this compound have shown potential in the development of anti-inflammatory and analgesic agents. Some derivatives have been evaluated and found to possess dual inhibitory activity against prostaglandin and leukotriene synthesis, indicating potential therapeutic applications (Ikuta et al., 1987).
Synthetic Methodology Development
- Research has also focused on developing new synthetic methods using tert-butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate or its derivatives. This includes studies on asymmetric synthesis, highlighting the importance of this compound in creating complex, chiral molecules with potential pharmaceutical applications (Funabiki et al., 2008).
Drug Metabolism and Disposition Studies
- Some studies have investigated the metabolism of compounds containing tert-butyl pyrrolidine carboxylate structures in biological systems. These studies are essential for understanding how these compounds are processed in the body and their potential as drug candidates (Yoo et al., 2008).
Safety And Hazards
特性
IUPAC Name |
tert-butyl (3E)-3-hydroxyiminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGFRVVFQKZXFV-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=N\O)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

